6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine
Overview
Description
6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a bromine atom at the 6th position and a methyl group at the 3rd position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Triazolopyridines are a class of compounds that have been studied for their potential biological activities. They are known to react with various targets under certain conditions . .
The biochemical pathways affected by triazolopyridines can also vary widely. Some triazolopyridines have been found to interact with enzymes or receptors, leading to changes in cellular signaling pathways .
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure and the route of administration. Triazolopyridines, like other organic compounds, can be metabolized by the body and may be distributed to various tissues .
The molecular and cellular effects of a compound depend on its mode of action and the specific cells or tissues it interacts with. Some triazolopyridines have been found to have antioxidant, antimicrobial, anti-inflammatory, and antitumor activities .
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of a compound. For example, some compounds may be more stable or active at certain temperatures or pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine. This reaction is carried out under microwave irradiation at 115°C for 30 minutes at atmospheric pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques could potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cyclization Reactions: The triazole and pyridine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper iodide, pyridine, and other nucleophiles. Microwave irradiation is often used to facilitate the reactions, providing efficient and rapid synthesis.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different substituents at the 6th position.
Scientific Research Applications
6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of pesticides and other industrial chemicals.
Comparison with Similar Compounds
6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other triazolopyridine derivatives, such as:
1H-1,2,3-Triazolo[4,5-b]pyridine: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
3-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine:
The presence of the bromine atom and the methyl group in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
6-bromo-3-methyltriazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-11-6-5(9-10-11)2-4(7)3-8-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWRXBLIXOUVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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